

Physical and chemical properties of Uralenol-3-methyl ether

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Compound of Interest

Compound Name: *Uralenol-3-methyl ether*

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An In-Depth Technical Guide to **Uralenol-3-methyl ether**

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **Uralenol-3-methyl ether**, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Uralenol-3-methyl ether is a naturally occurring flavonol. It is characterized by a C-methylated flavone backbone, a structural feature that distinguishes it within the broader class of flavonoids. Its identity is confirmed by its molecular formula, weight, and unique spectroscopic signature.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative and qualitative properties of **Uralenol-3-methyl ether**.

Property	Value	Reference(s)
IUPAC Name	2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one	[1]
Synonyms	3-O-Methyluralenol, 5,7,3',4'-Tetrahydroxy-3-methoxy-5'-isoprenylflavone	[1]
CAS Number	150853-98-8	[2]
Molecular Formula	C ₂₁ H ₂₀ O ₇	[1][2]
Molecular Weight	384.38 g/mol	[1][2]
Appearance	Light yellow to yellow solid	[2]
Purity	≥95.0% (by ¹ H NMR)	[2]
Solubility	≥ 50 mg/mL in DMSO	[3]
Storage (Powder)	-20°C for 3 years	[2]
Storage (in Solvent)	-80°C for 6 months; -20°C for 1 month	[2][3]
Natural Sources	Daphne giraldii, Dysosma versipellis	[1][3]

Note: Experimental data for melting point and boiling point are not readily available in the surveyed literature.

Experimental Protocols

Detailed experimental procedures for the synthesis and isolation of **Uralenol-3-methyl ether** are not extensively published. However, based on standard phytochemical techniques for flavonoids from *Daphne giraldii*, a representative isolation protocol can be described.

Representative Isolation Protocol from *Daphne giraldii*

This protocol is based on established methods for isolating flavonoids from the *Daphne* genus.

- **Extraction:** The dried and powdered roots and stem skins of *Daphne giraldii* are extracted exhaustively with 95% ethanol under reflux conditions (e.g., 3 times, 2 hours each). The solvent is then removed under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically ethyl acetate and n-butanol. The ethyl acetate fraction, which is enriched in flavonoids, is collected for further separation.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on a silica gel (200–300 mesh) column.
- **Gradient Elution:** The column is eluted with a solvent gradient of increasing polarity, such as a chloroform-methanol mixture (starting from 100:1 to 1:1, v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing the target compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC) using a C18 reversed-phase column, to yield pure **Uralenol-3-methyl ether**.
- **Structure Elucidation:** The final structure is confirmed using spectroscopic methods, including high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR).^[4]

Potential Synthetic Approach

A specific, validated synthesis for **Uralenol-3-methyl ether** has not been reported. A plausible synthetic route would involve the selective O-methylation of the 3-hydroxyl group of its parent compound, Uralenol. This could potentially be achieved using a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a suitable base, with careful control of reaction conditions to avoid methylation of the more acidic phenolic hydroxyl groups. Protecting groups might be necessary to achieve the desired regioselectivity.

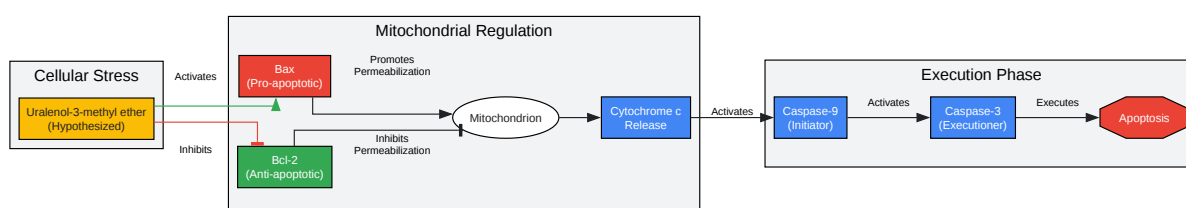
Biological Activity and Signaling Pathways

Direct experimental studies on the biological activity of **Uralenol-3-methyl ether** are not available in the current scientific literature. However, numerous studies on other prenylated flavonoids isolated from *Daphne giraldii* provide strong indications of its potential pharmacological effects.

Other flavonoids from *Daphne giraldii* have demonstrated significant cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma (Hep3B).[3][5] The primary mechanism of this cytotoxicity is often the induction of apoptosis.[3] Given its structural similarity to other active compounds from the same source, it is hypothesized that **Uralenol-3-methyl ether** may also exhibit anticancer properties by modulating apoptotic pathways.

Hypothesized Apoptotic Signaling Pathway

The diagram below illustrates a generalized apoptotic pathway that is frequently implicated in the action of flavonoids. It is proposed that **Uralenol-3-methyl ether**, like other related natural products, could potentially trigger apoptosis by influencing the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade.



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Caption: Hypothesized apoptotic pathway induced by **Uralenol-3-methyl ether**.

This pathway suggests that the compound may shift the cellular balance towards apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome

c, and the subsequent activation of initiator caspase-9 and executioner caspase-3, culminating in programmed cell death.

Conclusion for Drug Development

Uralenol-3-methyl ether represents an interesting natural product scaffold for further investigation. While direct evidence of its biological activity is pending, the pharmacological profile of structurally similar flavonoids from *Daphne giraldii* suggests its potential as a cytotoxic agent. Future research should focus on the total synthesis of the compound to enable broader biological screening, confirmation of its activity in cancer cell lines, and elucidation of its precise mechanism of action. The provided protocols and data serve as a foundational resource for professionals initiating such research and development efforts.

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